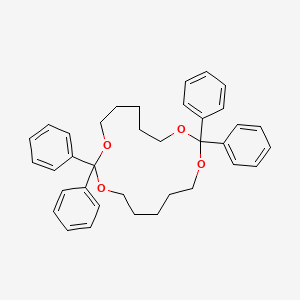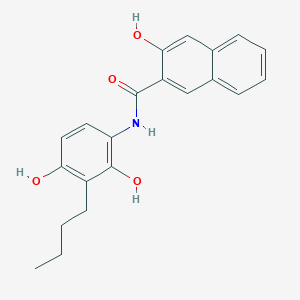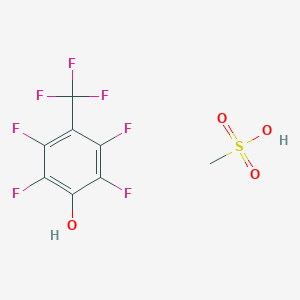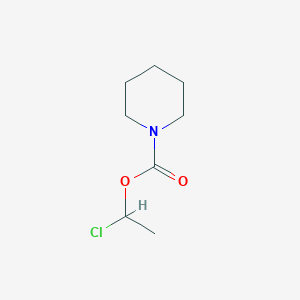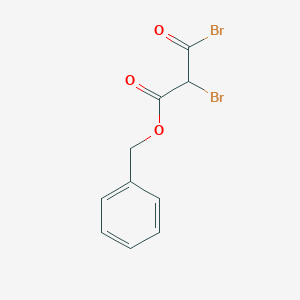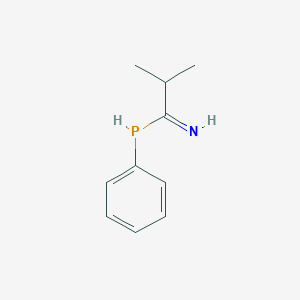
2-Methyl-1-(phenylphosphanyl)propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(phenylphosphanyl)propan-1-imine is an organic compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
[ \text{R-CHO} + \text{R’-NH}_2 \rightarrow \text{R-CH=N-R’} + \text{H}_2\text{O} ]
In this case, the primary amine is 2-Methyl-1-(phenylphosphanyl)propan-1-amine, and the carbonyl compound is an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(phenylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(phenylphosphanyl)propan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles or other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
2-Methyl-1-phenylpropan-1-amine: A related amine compound with similar applications.
N,N-Dimethylethanamine: Another amine with comparable reactivity.
Uniqueness
2-Methyl-1-(phenylphosphanyl)propan-1-imine is unique due to the presence of the phenylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
89996-89-4 |
|---|---|
Molekularformel |
C10H14NP |
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
2-methyl-1-phenylphosphanylpropan-1-imine |
InChI |
InChI=1S/C10H14NP/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8,11-12H,1-2H3 |
InChI-Schlüssel |
FWCXGSYTEUTBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=N)PC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


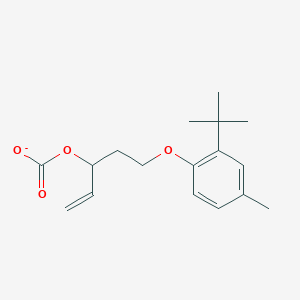
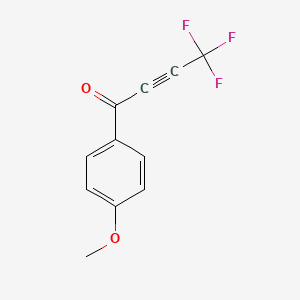
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
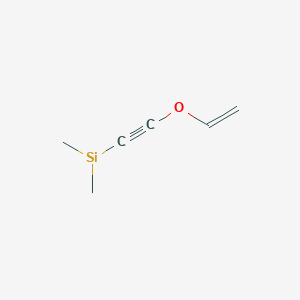
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
